(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the azetidine ring in separate steps, followed by their coupling. The trifluoromethoxyphenyl group could be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The 1,2,4-triazole ring and the azetidine ring would likely be planar due to the sp2 hybridization of the nitrogen atoms. The trifluoromethoxyphenyl group would add significant steric bulk to the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The 1,2,4-triazole ring could participate in nucleophilic substitution reactions, while the azetidine ring could undergo ring-opening reactions. The trifluoromethoxyphenyl group could be susceptible to electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which could affect its solubility and permeability .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-23-13-11(16)9(2-10(15)12(13)17)14(22)20-3-8(4-20)5-21-7-18-6-19-21/h2,6-8H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUJRHRDSAYRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)CN3C=NC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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